2-Phenylazepane-1-carboxamide
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Overview
Description
2-Phenylazepane-1-carboxamide is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylazepane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the palladium-catalyzed decarboxylation of N-aryl azepane derivatives. This reaction proceeds smoothly under mild conditions, with carbon dioxide as the byproduct .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.
Scientific Research Applications
2-Phenylazepane-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an opioid analgesic, it binds to opioid receptors in the central nervous system, modulating pain perception and producing analgesic effects . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Proheptazine: An opioid analgesic with similar effects, including analgesia and sedation.
N-aryl azepanes: These compounds share the azepane ring structure and exhibit diverse biological activities.
Uniqueness: 2-Phenylazepane-1-carboxamide is unique due to its specific structural features and the potential for diverse functionalization. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
2-phenylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)15-10-6-2-5-9-12(15)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEJUVROINOBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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